SKi-178

説明

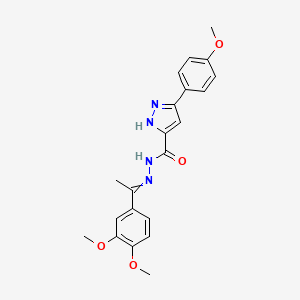

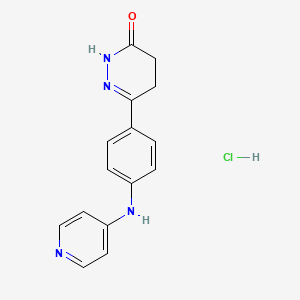

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms . The exact structure of the specific compound you mentioned would need to be determined through further analysis.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the compound “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 461.1±40.0 °C at 760 mmHg, and a molar refractivity of 54.8±0.3 cm3 .科学的研究の応用

前立腺がん治療

SKi-178: は、前立腺がんの進行を促進する酵素であるスフィンゴシンキナーゼ1および2(SphK1/2)の強力な阻害剤として同定されています 。この化合物は、前立腺がん細胞の細胞生存、増殖、および遊走を有意に阻害する可能性を示しており、強力な細胞死とアポトーシスにつながります。また、ミトコンドリア機能を阻害し、ミトコンドリアの脱分極、活性酸素種の生成、およびATP枯渇を引き起こします。 注目すべきことに、this compoundはインビボで有効性を示し、ヌードマウスにおけるPC-3異種移植片の増殖を阻害しました .

急性骨髄性白血病(AML)療法

This compoundは、AMLに対するマルチターゲット剤として作用します。 これは、微小管の動態を乱し、SphK阻害と微小管破壊の相乗的な相互作用を通じてAML細胞株でアポトーシスを誘導します 。 この化合物は、健康なマウスでよく耐容され、AMLのいくつかのマウスモデルで治療効果を示しており、抗がん治療薬としてのさらなる開発を支持しています .

スフィンゴ脂質代謝の調節

化合物this compoundは、SphK1およびSphK2と直接結合し、スフィンゴシン1-リン酸(S1P)の形成を減らし、セラミドの蓄積を誘導します 。このスフィンゴ脂質代謝の調節は、S1Pががんの進行に寄与することが知られており、セラミドの蓄積ががん細胞の死につながるため、非常に重要です。

分子標的の結合

細胞熱シフトアッセイ(CETSA)などの高度な技術を使用して、this compoundは、無傷の細胞でその分子標的に直接結合することが示されています 。この直接的な標的結合は、化合物の作用機序とその治療薬としての可能性を検証する重要なステップです。

バイオインフォマティクスと局所組織分析

バイオインフォマティクス分析と局所組織の結果から、SphK1とSphK2の両方がヒト前立腺がん組織でアップレギュレートされていることが示されています 。this compoundはこれらのキナーゼを阻害する能力があるため、前立腺がん治療における標的療法の有望な候補として位置付けられています。

シグナル伝達経路の調節

This compoundは、前立腺がん細胞でAkt-mTORシグナル伝達経路を阻害し、JNKの活性化を誘導することが観察されています 。Akt-mTOR経路は細胞の増殖と生存に関与しており、JNKの活性化はアポトーシスによる細胞死につながる可能性があります。したがって、this compoundがこれらの経路に与える影響は、がん治療のための治療薬としての可能性をさらに強調しています。

作用機序

Target of Action

The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) . These enzymes play a central role in the sphingolipid metabolic pathway, regulating the intracellular equilibrium between pro-apoptotic Ceramide (Cer) and pro-mitogenic/pro-survival Sphingosine-1-phosphate (S1P), also known as the "Sphingolipid Rheostat" .

Mode of Action

This compound acts as a potent inhibitor of SphK1 and SphK2 . It disrupts the balance of the “Sphingolipid Rheostat”, leading to an increase in pro-apoptotic Ceramide and a decrease in pro-mitogenic/pro-survival S1P . This shift promotes apoptosis and inhibits cell proliferation . Additionally, this compound also acts as a microtubule disrupting agent, further promoting cell death .

Biochemical Pathways

This compound affects the sphingolipid metabolic pathway by inhibiting SphK1 and SphK2 . This leads to an increase in Ceramide, a molecule that promotes apoptosis, and a decrease in S1P, which promotes cell survival and proliferation . The disruption of microtubule dynamics is another significant effect of this compound, which leads to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that this compound is cytotoxic to numerous cancer cell lines at low to sub-micromolar concentrations , suggesting that it has good cellular permeability and bioavailability.

Result of Action

This compound has been shown to potently inhibit cell viability, proliferation, cell cycle progression, and cell migration, causing robust cell death and apoptosis . It impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion . Furthermore, this compound inhibits Akt-mTOR activation and induces JNK activation in cancer cells .

将来の方向性

生化学分析

Biochemical Properties

The compound “SKi-178” directly target engages both Sphingosine Kinase 1 and 2 . It interacts with these enzymes, leading to their inhibition. This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the disruption of the microtubule network and the induction of apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, “this compound” demonstrates a sustained effect on cellular function .

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models .

Transport and Distribution

Current research is focused on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Current research is investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

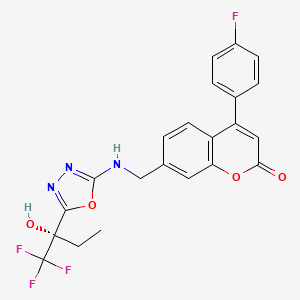

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUWEBOUKIKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

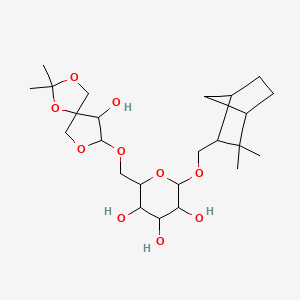

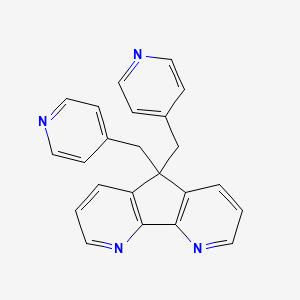

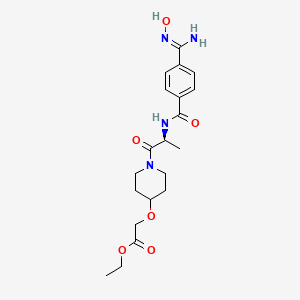

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)